tert-Nonyl mercaptan
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Overview
Description
tert-Nonyl mercaptan is an organic compound with the molecular formula C9H20S. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. This compound is known for its distinct odor and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Nonyl mercaptan typically involves the reaction of 2,2,4,4-Tetramethylpentane with a thiolating agent. One common method is the reaction of 2,2,4,4-Tetramethylpentane with hydrogen sulfide (H2S) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of specialized equipment and catalysts can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
tert-Nonyl mercaptan undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
tert-Nonyl mercaptan has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Nonyl mercaptan involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the activity of enzymes and proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethylpentane: A hydrocarbon with a similar structure but lacking the thiol group.
2,2,4-Trimethylpentane: Another hydrocarbon with a slightly different structure.
2,2,4,4-Tetramethylpentane-1-ol: An alcohol derivative with a hydroxyl group instead of a thiol group.
Uniqueness
tert-Nonyl mercaptan is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and properties. This makes it valuable in various chemical and industrial applications where thiol functionality is required.
Properties
CAS No. |
25360-10-5; 67952-62-9 |
---|---|
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 |
IUPAC Name |
2,2,4,4-tetramethylpentane-1-thiol |
InChI |
InChI=1S/C9H20S/c1-8(2,3)6-9(4,5)7-10/h10H,6-7H2,1-5H3 |
InChI Key |
GIHYOCFYKBPKKF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)CS |
solubility |
not available |
Origin of Product |
United States |
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